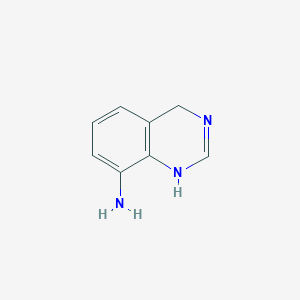
3,4-Dihydroquinazolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroquinazolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with an amine group at the 8th position, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroquinazolin-8-amine typically involves multi-component reactions. One common method is the condensation reaction of isatoic anhydride, aldehydes, and amines. This reaction is often carried out under reflux conditions using acetic acid as a catalyst . Another approach involves the Leuckart-Wallach reaction, which uses formic acid or a combination of acetic acid and formic acid to promote the cyclization of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroquinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
3,4-Dihydroquinazolin-8-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroquinazolin-8-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . By targeting these enzymes, this compound can exert anticancer effects and inhibit the growth of cancer cells .
Comparación Con Compuestos Similares
Quinazolinone: A closely related compound with a similar core structure but different functional groups.
2,3-Dihydroquinazolin-4(1H)-one: Another derivative with a different substitution pattern on the quinazoline ring.
4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A compound with structural similarities but distinct biological activities.
Uniqueness: 3,4-Dihydroquinazolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in medicinal chemistry and drug discovery .
Actividad Biológica
3,4-Dihydroquinazolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and potential anticancer effects.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:
- Synthesis and Testing : A study synthesized various quinazolinone derivatives and evaluated their antibacterial activity using the disc diffusion method on nutrient agar. The results indicated that some derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.
Anti-inflammatory Activity
Research has also pointed to anti-inflammatory properties associated with this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies:
- Cell Line Studies : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study :
- Anti-inflammatory Research :
- Anticancer Investigation :
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
1,4-dihydroquinazolin-8-amine |
InChI |
InChI=1S/C8H9N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) |
Clave InChI |
LMEDRBUMEHITIN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)N)NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















